methyl 1-[(2-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate
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Overview
Description
Methyl 1-[(2-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a pyrrolidine ring, which is further substituted with a methyl ester and a ketone group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various biological activities .
Pharmacokinetics
Similar compounds have been found to have varying degrees of bioavailability .
Result of Action
Similar compounds have been found to have various biological activities .
Action Environment
Similar compounds have been found to have varying degrees of stability and efficacy under different environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-[(2-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate typically involves the reaction of 2-fluorobenzyl bromide with pyrrolidine-3-carboxylic acid methyl ester in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ketone group, converting it into a secondary alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 1-[(2-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
- Methyl 1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate
- Methyl 1-[(2-bromophenyl)methyl]-5-oxopyrrolidine-3-carboxylate
- Methyl 1-[(2-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
Comparison: Methyl 1-[(2-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it potentially more effective in certain applications compared to its chloro, bromo, or methyl analogs.
Biological Activity
Methyl 1-[(2-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate (CAS No. 1171491-08-9) is a pyrrolidine derivative that has garnered interest in various fields of biological and medicinal chemistry. This article provides an overview of its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a fluorophenyl group attached to a pyrrolidine ring, with a methyl ester and a ketone group. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and metabolic stability, potentially influencing its biological activity.
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C13H14FNO3 |
Molecular Weight | 251.25 g/mol |
CAS Registry Number | 1171491-08-9 |
Synthesis
The synthesis of this compound typically involves the reaction of 2-fluorobenzyl bromide with pyrrolidine-3-carboxylic acid methyl ester in the presence of a base like potassium carbonate. This reaction is often conducted in dimethylformamide (DMF) at elevated temperatures to facilitate nucleophilic substitution reactions.
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological properties:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may have anti-inflammatory properties, making it a candidate for further investigation in pain management therapies.
- Analgesic Activity : The compound is being explored for its potential analgesic effects, which could be beneficial in treating chronic pain conditions.
- Interaction with Biological Macromolecules : The compound has been studied for its interactions with proteins and enzymes, which may lead to the development of novel therapeutic agents .
In Vitro Studies
In vitro studies have demonstrated that derivatives of pyrrolidine compounds can exhibit significant inhibitory activity against various bacterial strains, suggesting potential antimicrobial properties. For instance, related compounds have shown inhibition against Enterococcus faecium and Escherichia coli with varying ID50 values, indicating that structural modifications can influence biological effectiveness .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into their mechanisms and potential applications:
- Antimicrobial Activity : Research has shown that modifications to the pyrrolidine structure can lead to enhanced antimicrobial activity. For example, compounds similar to this compound have been effective against resistant bacterial strains.
- Cancer Research : Compounds derived from oxopyrrolidine frameworks have been analyzed for their cytotoxic effects on cancer cell lines, revealing promising results that warrant further exploration .
Properties
IUPAC Name |
methyl 1-[(2-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c1-18-13(17)10-6-12(16)15(8-10)7-9-4-2-3-5-11(9)14/h2-5,10H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVAYHNXDZRGSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)CC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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